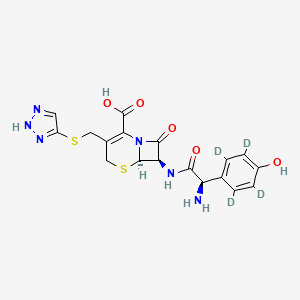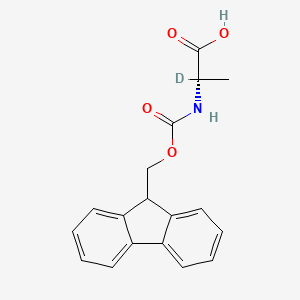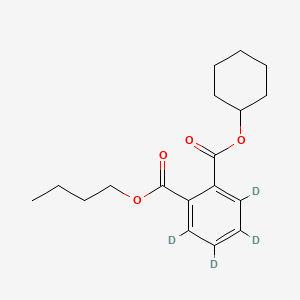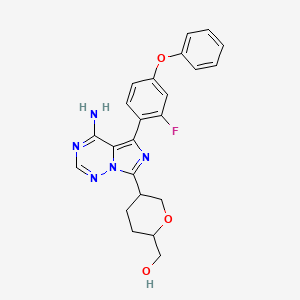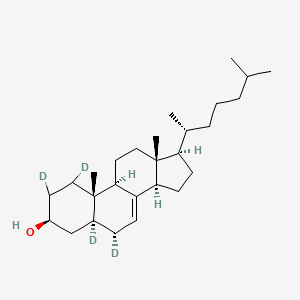
Mif-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mif-IN-5, also known as compound 1d, is a highly effective and reversible competitive inhibitor of macrophage migration inhibitory factor. Macrophage migration inhibitory factor is a multifunctional cytokine involved in various inflammatory and immune responses. This compound exhibits an IC50 of 4.8 micromolar and a Ki value of 3.3 micromolar .
Vorbereitungsmethoden
The synthesis of Mif-IN-5 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a triazole ring, which is a key structural component of this compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Mif-IN-5 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Mif-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of macrophage migration inhibitory factor and its effects on various chemical pathways.
Biology: Employed in research to understand the role of macrophage migration inhibitory factor in cellular processes and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and cancers.
Industry: Utilized in the development of new drugs targeting macrophage migration inhibitory factor and related pathways
Wirkmechanismus
Mif-IN-5 exerts its effects by competitively inhibiting the activity of macrophage migration inhibitory factor. It binds to the active site of macrophage migration inhibitory factor, preventing its interaction with its natural substrates. This inhibition disrupts the downstream signaling pathways mediated by macrophage migration inhibitory factor, leading to reduced inflammation and immune responses. The molecular targets involved include the active site of macrophage migration inhibitory factor and associated signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Mif-IN-5 is unique compared to other macrophage migration inhibitory factor inhibitors due to its high potency and reversible competitive inhibition. Similar compounds include:
ISO-1: A prototypical macrophage migration inhibitory factor inhibitor with lower potency compared to this compound.
Compound 11: Another macrophage migration inhibitory factor inhibitor identified through virtual screening with marked anti-inflammatory efficacy.
Allosteric inhibitors: Compounds that inhibit macrophage migration inhibitory factor through allosteric mechanisms rather than competitive inhibition .
This compound stands out due to its specific binding affinity and reversible inhibition, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H14FN5O2 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
N-[[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H14FN5O2/c19-14-8-13(5-6-17(14)25)24-10-12(22-23-24)9-20-18(26)16-7-11-3-1-2-4-15(11)21-16/h1-8,10,21,25H,9H2,(H,20,26) |
InChI-Schlüssel |
OMRZIIIHHRUMTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC(=C(C=C4)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


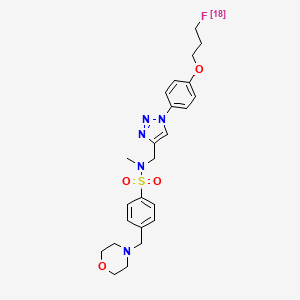
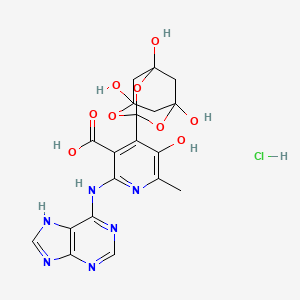

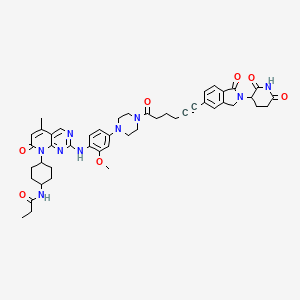

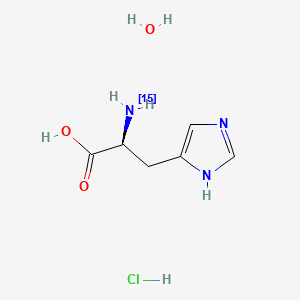

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
